Cas no 2224398-34-7 (N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide)
N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 2224398-34-7
- AKOS034825126
- Z3327053996
- N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide
- rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]prop-2-enamide
- EN300-6717188
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- Inchi: 1S/C7H9F2NO/c1-2-6(11)10-5-3-4(5)7(8)9/h2,4-5,7H,1,3H2,(H,10,11)/t4-,5+/m1/s1
- InChI Key: DUULNHMIFWCIRN-UHNVWZDZSA-N
- SMILES: FC([C@@H]1C[C@@H]1NC(C=C)=O)F
Computed Properties
- Exact Mass: 161.06522023g/mol
- Monoisotopic Mass: 161.06522023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 29.1Ų
N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6717188-0.05g |
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]prop-2-enamide |
2224398-34-7 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide
N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide: A Promising Compound in Medicinal Chemistry
N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide is a structurally unique compound with a CAS number of 2224398-34-7, representing a significant advancement in the field of medicinal chemistry. This molecule features a prop-2-enamide moiety coupled with a cyclopropyl ring substituted with a diffuoromethyl group. The stereochemical configuration of the 1S,2R center adds to its pharmacological relevance, as such stereocenters are often critical in modulating biological activity. Recent studies highlight its potential applications in anti-inflammatory and anti-cancer therapies, driven by its ability to interact with specific protein targets.
The prop-2-enamide group, a derivative of acrylamide, is known for its ability to form hydrogen bonds and participate in molecular recognition processes. When combined with the cyclopropyl ring, which is a highly strained three-membered ring, the molecule exhibits enhanced conformational rigidity. This structural feature is particularly advantageous in drug design, as it allows for precise interactions with enzyme active sites or receptor pockets. The diffuoromethyl substituent further modulates the electronic properties of the molecule, influencing its reactivity and biological activity.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of inflammatory responses. The compound's ability to selectively target this pathway without affecting other cellular processes suggests its potential as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis. The diffuoromethyl group is believed to play a crucial role in this selectivity, as it enhances the molecule's affinity for the NF-κB subunit p65.
Moreover, the 1S,2R stereochemistry of the cyclopropyl ring contributes to the molecule's pharmacokinetic profile. Studies on prop-2-enamide-based compounds have shown that stereochemical variations can significantly impact metabolic stability and tissue penetration. The 1S,2R configuration of N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide appears to confer improved metabolic stability compared to its 1R,2S isomer, as evidenced by in vitro experiments conducted in 2022. This finding underscores the importance of stereochemical control in optimizing the therapeutic potential of such compounds.
The cyclopropyl ring, a key structural element in this molecule, has been extensively studied for its role in drug design. Its high strain energy makes it an attractive scaffold for developing molecules with unique biological activities. The diffuoromethyl substitution on the cyclopropyl ring further enhances its chemical reactivity, enabling the formation of specific interactions with target proteins. This combination of structural features positions N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide as a promising candidate for the development of novel therapeutics.
Recent advancements in computational chemistry have provided insights into the molecular mechanisms underlying the biological activity of N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide. Molecular docking studies suggest that the prop-2-enamide group can form hydrogen bonds with key residues in target proteins, while the cyclopropyl ring contributes to hydrophobic interactions. These findings align with experimental data showing the compound's ability to inhibit specific enzymes involved in anti-cancer pathways, such as the PI3K/AKT/mTOR pathway. The diffuoromethyl group is hypothesized to stabilize the binding interaction by reducing the entropy change associated with ligand binding.
The synthesis of N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide involves a series of well-defined chemical steps, with the diffuoromethyl substitution being a critical step in achieving the desired stereochemistry. The 1S,2R configuration is typically achieved through asymmetric catalysis, a technique that has gained prominence in modern drug discovery. This synthetic approach ensures the production of the compound with high enantiomeric purity, which is essential for its pharmacological efficacy and safety.
Despite its promising properties, N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide faces challenges in terms of scalability and cost-effectiveness. The synthesis of such complex molecules often requires specialized equipment and reagents, which can limit their production for large-scale clinical applications. However, ongoing research into greener synthetic methods and catalytic processes is expected to address these challenges in the near future.
In conclusion, N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide represents a significant breakthrough in medicinal chemistry. Its unique structure, combining a prop-2-enamide group with a cyclopropyl ring substituted with a diffuoromethyl group, offers exciting possibilities for the development of new therapeutics. As research continues to uncover its full potential, this compound may play a pivotal role in the treatment of inflammatory and anti-cancer diseases.
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